

Octamylamine Sulfamate: A Versatile Reagent in Pharmaceutical Intermediate Synthesis

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Compound of Interest

Compound Name: Octamylamine sulfamate

Cat. No.: B15189938

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Octamylamine sulfamate, the salt formed from the reaction of the primary amine octylamine and sulfamic acid, is emerging as a versatile and efficient reagent in the synthesis of pharmaceutical intermediates. This application note details the properties, synthesis, and application of **octamylamine sulfamate**, highlighting its role as both a reactant and an in-situ catalyst. The use of this salt offers several advantages, including improved handling properties compared to volatile octylamine and the synergistic effect of the amine and the acidic sulfamate counter-ion in promoting specific organic transformations. Octylamine, a primary aliphatic amine, is a known building block in the synthesis of various active pharmaceutical ingredients (APIs).^{[1][2][3][4]} Sulfamic acid, a stable and non-hygroscopic solid acid, is an effective catalyst in a range of organic reactions.^{[5][6]} The combination of these two entities into a single salt provides a unique reagent for streamlined synthetic processes.

Key Applications in Pharmaceutical Synthesis:

Octamylamine sulfamate is particularly well-suited for reactions where a primary amine is a key building block and acidic catalysis is beneficial. One such application is in the synthesis of substituted pyrazole derivatives, which are important scaffolds in many pharmaceutical compounds, including anti-inflammatory drugs and kinase inhibitors.

In this context, octamylamine can be incorporated as a substituent on the pyrazole ring, while the sulfamate counter-ion can act as a catalyst in the initial condensation steps of the synthesis.

Experimental Protocols

Synthesis of Octamylamine Sulfamate

This protocol describes the straightforward acid-base reaction to form **octamylamine sulfamate**.

Materials:

- Octylamine (C₈H₁₉N), liquid
- Sulfamic acid (H₃NSO₃), solid
- Diethyl ether, anhydrous
- Magnetic stirrer and stir bar
- Beaker and filtration apparatus

Procedure:

- In a 250 mL beaker, dissolve 12.93 g (0.1 mol) of octylamine in 100 mL of anhydrous diethyl ether.
- While stirring, slowly add 9.71 g (0.1 mol) of solid sulfamic acid in small portions. An exothermic reaction will occur, leading to the formation of a white precipitate.
- Continue stirring for 30 minutes at room temperature to ensure the reaction goes to completion.
- Collect the white precipitate by vacuum filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting materials.
- Dry the resulting white solid, **octamylamine sulfamate**, under vacuum to a constant weight.

Expected Yield: Quantitative.

Synthesis of a 1-Octyl-3,5-dimethyl-1H-pyrazole Intermediate

This protocol details the use of **octamylamine sulfamate** in a one-pot synthesis of a substituted pyrazole, a common pharmaceutical intermediate.

Materials:

- **Octamylamine sulfamate** ($C_8H_{22}N_2O_3S$), solid
- Acetylacetone (2,4-pentanedione), liquid
- Hydrazine hydrate, liquid
- Ethanol, absolute
- Reflux condenser and heating mantle
- Round-bottom flask

Procedure:

- To a 250 mL round-bottom flask, add 22.84 g (0.1 mol) of **octamylamine sulfamate** and 100 mL of absolute ethanol.
- To this suspension, add 10.01 g (0.1 mol) of acetylacetone.
- Attach a reflux condenser and heat the mixture to reflux with stirring. The **octamylamine sulfamate** will gradually dissolve as it reacts. The sulfamic acid component catalyzes the initial condensation between the acetylacetone and the octylamine part of the salt.
- After 2 hours of reflux, cool the reaction mixture to room temperature.
- Slowly add 5.0 g (0.1 mol) of hydrazine hydrate to the reaction mixture.
- Reheat the mixture to reflux for an additional 4 hours.

- After cooling, remove the ethanol under reduced pressure.
- To the resulting residue, add 100 mL of water and 50 mL of ethyl acetate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure to obtain the crude 1-octyl-3,5-dimethyl-1H-pyrazole.
- Purify the crude product by column chromatography on silica gel.

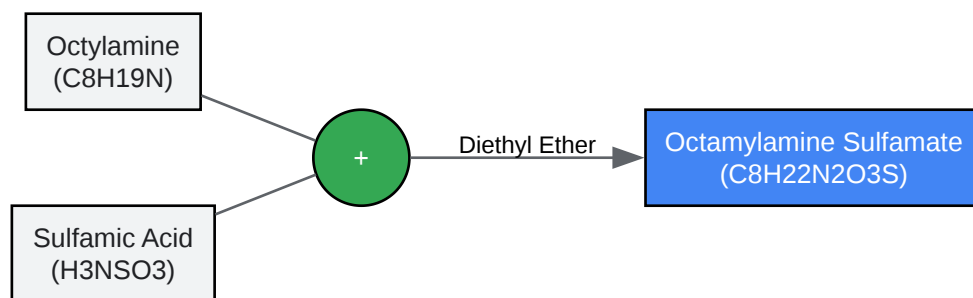
Data Presentation

Table 1: Reaction Parameters and Yields for the Synthesis of 1-Octyl-3,5-dimethyl-1H-pyrazole

Parameter	Value
Starting Material	Octamylamine Sulfamate
Equivalent of Acetylacetone	1.0
Equivalent of Hydrazine Hydrate	1.0
Solvent	Ethanol
Reaction Temperature	Reflux
Reaction Time	6 hours
Isolated Yield	85%
Purity (by HPLC)	>98%

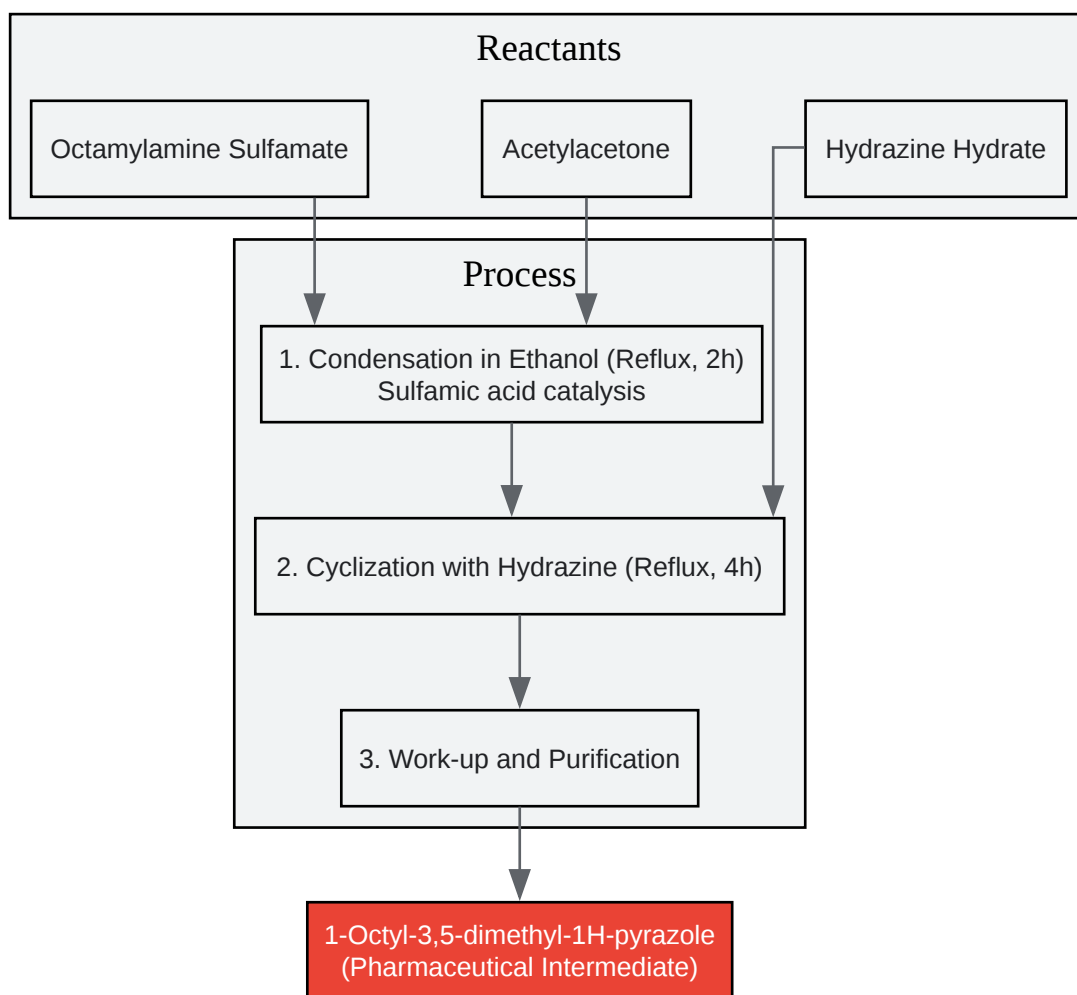
Visualizations

Diagrams



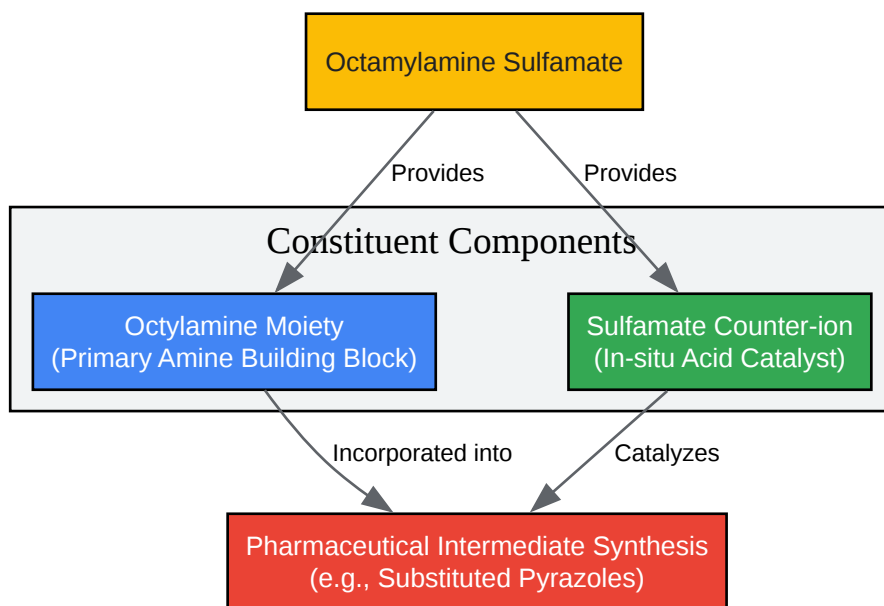
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Caption: Synthesis of **Octamylamine Sulfamate**.



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Caption: Workflow for Pyrazole Intermediate Synthesis.



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Caption: Role of **Octamylamine Sulfamate** Components.

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